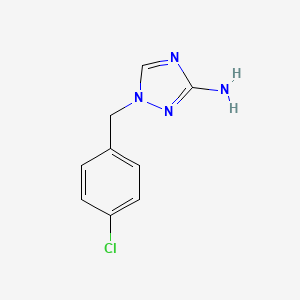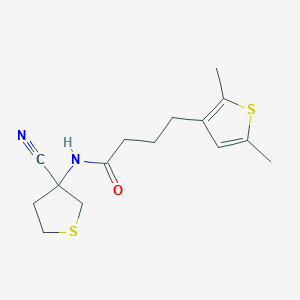![molecular formula C21H23N7O2 B2561631 (2-苯基-2H-1,2,3-三唑-4-基)(4-(4,5,6,7-四氢吡唑并[1,5-a]吡啶-2-羰基)哌嗪-1-基)甲酮 CAS No. 2034405-20-2](/img/structure/B2561631.png)
(2-苯基-2H-1,2,3-三唑-4-基)(4-(4,5,6,7-四氢吡唑并[1,5-a]吡啶-2-羰基)哌嗪-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound’s systematic name is quite a mouthful, but let’s dissect it step by step. It consists of two main components:
(2-phenyl-2H-1,2,3-triazol-4-yl) : This part contains a triazole ring (a five-membered aromatic azole) with a phenyl group attached. Triazoles are known for their versatile biological activities and are present in various drug classes.
(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone : Here, we have a fused pyrazolo[1,5-a]pyridine ring system connected to a piperazine moiety. Piperazines are commonly found in pharmaceuticals due to their diverse pharmacological properties.
Synthesis Analysis
The synthesis of this compound likely involves intricate steps, including cyclization reactions to form the triazole and pyrazolo[1,5-a]pyridine rings. Researchers may employ various synthetic routes, such as click chemistry or multicomponent reactions, to assemble these complex structures.
Molecular Structure Analysis
The compound’s molecular formula is C₁₉H₂₀N₆O₂ . Its three-dimensional structure is crucial for understanding its interactions with biological targets. Computational methods like density functional theory (DFT) or molecular dynamics simulations can provide insights into its conformation and stability.
Chemical Reactions Analysis
Considering its functional groups, the compound may participate in various chemical reactions. For instance:
- Click reactions : The triazole moiety can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
- Amide formation : The carbonyl group can react with amines to form amides.
- Ring-opening reactions : The pyrazolo[1,5-a]pyridine ring may undergo ring-opening reactions under specific conditions.
Physical And Chemical Properties Analysis
- Solubility : Investigate its solubility in different solvents.
- Melting point : Determine the temperature at which it transitions from solid to liquid.
- Stability : Assess its stability under various conditions (pH, temperature, light).
科学研究应用
合成方法和化学性质
合成诸如“(2-苯基-2H-1,2,3-三唑-4-基)(4-(4,5,6,7-四氢吡唑并[1,5-a]吡啶-2-羰基)哌嗪-1-基)甲酮”之类的复杂杂环化合物通常涉及多步反应,这些反应可以深入了解此类分子的化学性质和反应性。例如,Abdelhamid 等人(2012 年)描述了合成各种吡唑并[5,1-c]三嗪和吡唑并[1,5-a]嘧啶,展示了杂环化学在获得复杂分子方面的多功能性 (Abdelhamid、Shokry 和 Tawfiek,2012 年)。同样,Patel、Agravat 和 Shaikh(2011 年)关于新型吡啶衍生物的工作突出了杂环骨架在药物化学中的重要性,为合成具有潜在生物活性的化合物奠定了基础 (Patel、Agravat 和 Shaikh,2011 年)。
潜在的生物活性
杂环化合物由于其结构多样,通常表现出广泛的生物活性。对类似化合物的研究已发现其具有抗菌、抗真菌和其他药理特性。例如,Sanjeeva 等人(2022 年)合成了新型吡唑和异恶唑衍生物并对其进行了评估,结果表明具有显着的抗菌和抗真菌活性,表明此类分子在开发新的治疗剂方面具有潜力 (Sanjeeva、Narendra 和 Venkata,2022 年)。
结构分析和表征
详细的结构分析对于了解杂环化合物的性质和潜在应用至关重要。吕等人(2013 年)报道了新型吡唑甲酰胺衍生物的合成和 X 射线结构表征,为分子几何形状和可能影响此类化合物生物活性的相互作用提供了宝贵的见解 (Lv、Ding 和 Zhao,2013 年)。
安全和危害
- Toxicity : Evaluate its toxicity profile through in vitro and in vivo studies.
- Metabolism : Investigate its metabolic fate in the body.
- Side effects : Monitor any adverse effects observed during preclinical or clinical studies.
未来方向
- Structure-activity relationship (SAR) studies: Explore modifications to enhance efficacy and minimize side effects.
- Formulation : Develop suitable dosage forms (tablets, injections, etc.).
- Clinical trials : Assess its safety and efficacy in humans.
Remember that this analysis is based on existing knowledge and literature. Researchers should continue exploring this compound’s potential and refine our understanding. 🌟
属性
IUPAC Name |
[4-(2-phenyltriazole-4-carbonyl)piperazin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7O2/c29-20(18-14-17-8-4-5-9-27(17)23-18)25-10-12-26(13-11-25)21(30)19-15-22-28(24-19)16-6-2-1-3-7-16/h1-3,6-7,14-15H,4-5,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXIWVDWNFLELH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)C4=NN(N=C4)C5=CC=CC=C5)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-phenyl-2H-1,2,3-triazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2561551.png)
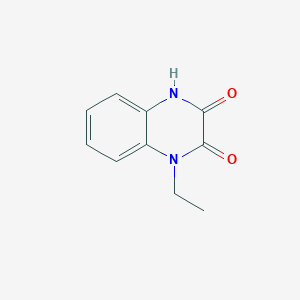
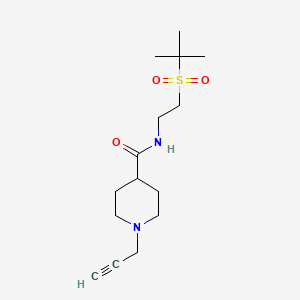
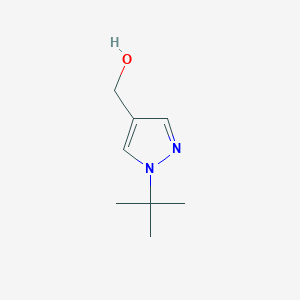
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-morpholino-2-oxoethyl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B2561556.png)
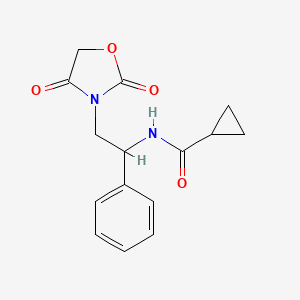
![(E)-methyl 6-((4-methylstyryl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2561560.png)
![1-[4-(1H-1,2,4-triazol-3-yl)phenyl]-2-pyrrolidinone](/img/structure/B2561561.png)
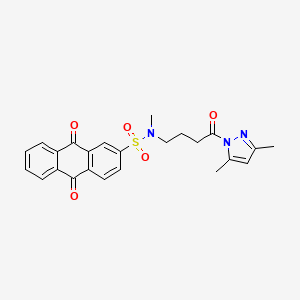
![8-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2561565.png)
![1-[4-(6-Chloro-2-methylpyridine-3-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B2561567.png)
![1-(4-fluorophenyl)-2-{[5-(hydroxymethyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2561569.png)
